HSP90-Alpha Inhibition: Measurable but Modest Affinity Distinguishes This Compound from Screening Inactives
In a fluorescence polarization-based primary screen conducted by the Scripps Research Institute Molecular Screening Center (MLPCN), 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline exhibited an IC50 of 6.25 μM against recombinant human HSP90-alpha [1]. While this affinity is substantially weaker than clinical HSP90 inhibitors (e.g., geldanamycin IC50 ≈ 20–200 nM), it represents a confirmed hit that distinguishes the compound from the majority of screened library members that show no measurable inhibition at concentrations up to 10 μM [2]. Direct head-to-head data against the N,N-diethyl or phenol analogs in the same assay are not publicly available; the evidence strength is therefore rated as class-level inference from the screening dataset.
| Evidence Dimension | HSP90-alpha inhibition potency |
|---|---|
| Target Compound Data | IC50 = 6.25 × 10^3 nM (6.25 μM) |
| Comparator Or Baseline | Screening library median inactive rate: >10 μM (typical MLPCN hit threshold). Clinical reference: geldanamycin IC50 ≈ 20–200 nM. |
| Quantified Difference | Compound is approximately 30–300× weaker than clinical HSP90 inhibitors but ranks as a confirmed active (IC50 < 10 μM) in the primary screen. |
| Conditions | Human HSP90-alpha; fluorescence polarization assay; MLPCN Center: The Scripps Research Institute Molecular Screening Center (SRIMSC); data curated in PubChem BioAssay AID 1913 and BindingDB (BDBM48013). |
Why This Matters
Procurement for HSP90-focused screening campaigns should note that this compound has verified target engagement at micromolar concentrations, providing a structurally characterized starting point absent from many perimidine analogs lacking any bioassay annotation.
- [1] BindingDB, Entry BDBM48013. 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline; HSP90-alpha IC50: 6.25E+3 nM. Data curated from PubChem BioAssay AID 1913. View Source
- [2] PubChem BioAssay AID 1913. Primary screen: HSP90-alpha inhibitors. Scripps Research Institute Molecular Screening Center. View Source
